1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

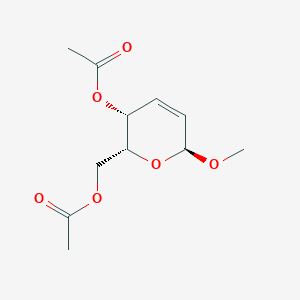

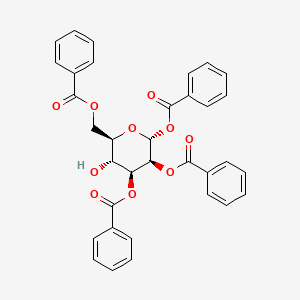

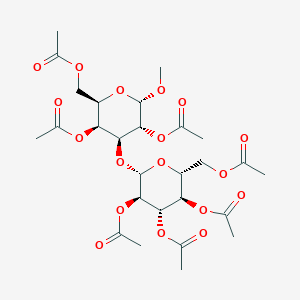

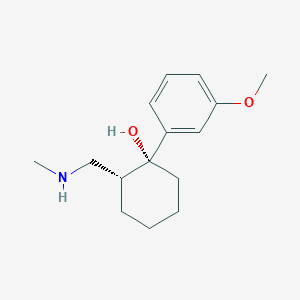

The synthesis of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose typically involves the selective protection of the hydroxyl groups of α-D-mannopyranose. This process is crucial for subsequent reactions in synthetic routes, particularly in glycochemistry, where it serves as a key precursor for the construction of complex carbohydrate structures.

Molecular Structure Analysis

The molecular structure of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose features a pyranose ring with four benzoyl groups attached to its oxygen atoms. This structural arrangement significantly influences its chemical reactivity and physical properties, making it a versatile intermediate in organic synthesis.

Chemical Reactions and Properties

This compound participates in various chemical reactions, leveraging the reactivity of its benzoyl-protected hydroxyl groups. It is commonly used in glycosylation reactions to form glycosidic bonds, serving as a glycosyl donor in the presence of catalysts or activating agents. The benzoyl groups provide stability and control over the reaction's selectivity, facilitating the synthesis of desired glycosidic linkages.

Physical Properties Analysis

The physical properties of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose, such as solubility, melting point, and crystallinity, are significantly influenced by its benzoyl groups. These groups make the compound less hydrophilic than its parent sugar, altering its solubility in various solvents, which is essential for its application in organic synthesis.

Chemical Properties Analysis

The chemical properties of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose, including its reactivity towards nucleophiles and electrophiles, are defined by the presence of the benzoyl protecting groups. These groups not only protect the sugar's hydroxyl groups from unwanted reactions but also can be selectively removed or modified to introduce new functional groups, expanding the compound's utility in synthesis.

科学的研究の応用

Benzoyl Peroxide and Acne Treatment

Benzoyl peroxide (BPO) is highlighted for its significant antibacterial, antikeratolytic, and comedolytic activity, making it a cornerstone in topical acne treatment. Its efficacy is noted as both a monotherapy and in combination with other antibiotics or retinoids for managing various forms of acne lesions. The unique property of BPO is its ability to reduce populations of drug-resistant variants of acne-causing bacteria, making it a recommended addition to long-term antibiotic regimens in acne treatment (Tanghetti & Popp, 2009).

Microbial Mannosidases in Biotechnology

The role of microbial mannosidases in hydrolyzing 1,4-β-mannopyranosyl linkages in hemicelluloses, producing mannose, is critical for applications in bioethanol production, synthesis of alkyl glycosides, and pharmaceutical agents. These enzymes, produced mainly by bacteria and fungi, operate over a wide range of pH and temperature, underscoring their versatility and potential in industrial applications (Chauhan & Gupta, 2017).

Benzopyran Derivatives in Therapeutics

Benzopyran derivatives exhibit a wide range of biological activities, supporting their therapeutic applications in various diseases. Their structural features correlate to physicochemical properties that define the extent of biological activity, suggesting their utility in developing novel therapeutic agents (Xiu et al., 2017).

将来の方向性

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose exhibits immense promise in research for combating a plethora of ailments including neoplasms and inflammatory disorders . Its distinctive molecular configuration makes it a valuable precursor for the synthesis of diverse pharmaceutical intermediates and medications .

特性

IUPAC Name |

[(2R,3R,4S,5S,6R)-4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2/t26-,27-,28+,29+,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHLAWIOLBRAAK-LSPAEZJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)